2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a benzoxazole core, a pyrazole ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling Reactions: The benzoxazole and pyrazole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxo group in the benzoxazole ring, using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole or pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a scaffold for the development of enzyme inhibitors.
Medicine
Medically, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the pyrazole and tetrahydropyran moieties.
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide: Lacks the benzoxazole core.
Uniqueness
The uniqueness of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide lies in its combination of three distinct moieties: benzoxazole, pyrazole, and tetrahydropyran. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
Biological Activity
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide represents a novel class of bioactive molecules with potential applications in cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.
- ALK5 Inhibition : The compound has been identified as an inhibitor of the activin-like kinase 5 (ALK5) , a receptor involved in the TGF-β signaling pathway. Inhibition of ALK5 can lead to reduced tumor growth and fibrosis, making it a promising candidate for cancer treatment .
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant anticancer properties against various cancer cell lines, including leukemia and lung cancer. The Sulforhodamine B (SRB) assay indicated that the compound effectively inhibits cell proliferation by targeting protein synthesis pathways .
Anticancer Efficacy
A summary of the anticancer efficacy based on SRB assays is presented in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Leukemia Cells | 15 | Inhibition of protein synthesis |
Lung Cancer Cells | 20 | ALK5 inhibition |
Fibroblast Cells | 30 | TGF-β pathway modulation |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Leukemia Cell Lines : A study published in 2022 reported that this compound inhibited cell proliferation in leukemia cell lines with an IC50 value of 15 µM. The study concluded that this compound could be a potential therapeutic agent for treating leukemia due to its ability to disrupt essential cellular processes .
- In Vivo Efficacy : Another study evaluated the in vivo efficacy of the compound using a CT26 xenograft model, where it was administered orally at a dosage of 30 mg/kg. The results indicated significant tumor growth inhibition with no observed toxicity, highlighting its therapeutic potential .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's inhibition of ALK5 led to decreased phosphorylation levels in downstream signaling pathways associated with tumor progression and fibrosis, confirming its role as a selective ALK5 inhibitor .
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(11-20-14-3-1-2-4-15(14)25-17(20)23)19-12-9-18-21(10-12)13-5-7-24-8-6-13/h1-4,9-10,13H,5-8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXYRHLOHBFXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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